molecular formula C9H16O3 B14224514 Methyl 2-formyl-2-methylhexanoate CAS No. 717122-73-1

Methyl 2-formyl-2-methylhexanoate

Cat. No.: B14224514
CAS No.: 717122-73-1
M. Wt: 172.22 g/mol
InChI Key: ZXUBSCHOBWBWMX-UHFFFAOYSA-N
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Description

Methyl 2-formyl-2-methylhexanoate is an organic compound with the molecular formula C9H16O3. It is an ester derivative of 2-methylhexanoic acid, featuring both a formyl and a methyl group on the hexanoate chain. This compound is of interest in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-formyl-2-methylhexanoate can be synthesized through several methods. One common approach involves the esterification of 2-methylhexanoic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the formylation of methyl 2-methylhexanoate. This can be achieved using formylating agents such as formic acid or formic anhydride in the presence of a catalyst like sulfuric acid. The reaction conditions usually involve moderate temperatures and controlled addition of the formylating agent to prevent overreaction.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to optimize yield and efficiency. The process involves the esterification of 2-methylhexanoic acid with methanol, followed by formylation using formic acid. The use of continuous flow reactors allows for precise control of reaction parameters, leading to higher purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-formyl-2-methylhexanoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide at elevated temperatures.

Major Products

    Oxidation: 2-methylhexanoic acid.

    Reduction: Methyl 2-hydroxy-2-methylhexanoate.

    Substitution: Methyl 2-(substituted)-2-methylhexanoate derivatives.

Scientific Research Applications

Methyl 2-formyl-2-methylhexanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 2-formyl-2-methylhexanoate involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophilic sites on biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The ester group can also undergo hydrolysis, releasing the active formyl compound, which can further interact with cellular targets.

Comparison with Similar Compounds

Methyl 2-formyl-2-methylhexanoate can be compared with other similar compounds such as:

    Methyl 2-methylhexanoate: Lacks the formyl group, making it less reactive in nucleophilic addition reactions.

    Methyl formate: A simpler ester with a formyl group, but lacks the extended carbon chain and methyl substitution.

    Ethyl 2-formyl-2-methylhexanoate: Similar structure but with an ethyl ester group instead of a methyl ester, which can affect its reactivity and solubility.

The uniqueness of this compound lies in its combination of a formyl group and a branched alkyl chain, providing a balance of reactivity and stability that is valuable in various chemical and biological applications.

Properties

CAS No.

717122-73-1

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

methyl 2-formyl-2-methylhexanoate

InChI

InChI=1S/C9H16O3/c1-4-5-6-9(2,7-10)8(11)12-3/h7H,4-6H2,1-3H3

InChI Key

ZXUBSCHOBWBWMX-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)(C=O)C(=O)OC

Origin of Product

United States

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